molecular formula C14H14BrNO3 B10975847 6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10975847
M. Wt: 324.17 g/mol
InChI Key: VHZZJLSPECJSKI-UHFFFAOYSA-N
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Description

6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by the presence of a bromophenyl group attached to a carbamoyl moiety, which is further connected to a cyclohexene ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method includes the initial formation of the cyclohexene ring, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the attachment of the carbamoyl group to the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions often include controlled temperatures and pressures, as well as the use of specific solvents and catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The carbamoyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexene-1-carboxylic acid
  • 4-Bromophenylcarbamic acid
  • Cyclohex-3-ene-1-carboxamide

Uniqueness

6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the combination of its structural features, including the bromophenyl group, carbamoyl moiety, and cyclohexene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

6-[(4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H14BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-2,5-8,11-12H,3-4H2,(H,16,17)(H,18,19)

InChI Key

VHZZJLSPECJSKI-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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